1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzylthioether group substituted with fluorine and chlorine atoms. Its structure includes a central benzene ring with:
- A chlorine atom at position 1.
- A fluorine atom at position 2.
- A sulfanylmethyl group at position 5, where the sulfur atom is bonded to a 4-fluorophenyl moiety.
Its reactivity and stability are influenced by the electron-withdrawing effects of halogens and the steric bulk of the sulfanylmethyl group.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-7-9(1-6-13(12)16)8-17-11-4-2-10(15)3-5-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOHIJCCKMEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the following steps:
Thioether Formation: The attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research.
Comparison with Similar Compounds
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Key Differences :
- Substituent Positions : Fluorine atoms are at positions 1 and 3 on the central benzene ring (vs. 1-chloro-2-fluoro substitution in the target compound).
- Sulfanylmethyl Group : The attached 4-chloro-3-fluorophenyl group introduces an additional chlorine and fluorine atom, enhancing steric and electronic complexity.
Implications : - The altered fluorine positions may reduce the compound’s dipole moment compared to the target compound.
Benzenesulfonamide, 2,4-dichloro-3-methyl-5-(4-fluorophenyl)benzene (CAS 1000275-93-0)
Key Differences :
- Functional Group : A sulfonamide group replaces the sulfanylmethyl linkage.
- Substituents : Contains 2,4-dichloro and 3-methyl groups on the central benzene ring.
Implications : - The methyl group at position 3 introduces steric hindrance, which may limit rotational freedom and alter conformational stability .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide
Key Differences :
- Core Structure : Incorporates a 1,3,4-oxadiazole ring linked to a sulfanylmethyl group.
- Chiral Center : The presence of an (S)-configured ethyl group adds stereochemical complexity.
Implications : - The sulfonamide moiety (as in Section 2.2) contrasts with the sulfanylmethyl group in the target compound, affecting metabolic stability and pharmacokinetics .
1-Chloro-4-(phenylsulfonyl)benzene
Key Differences :
- Functional Group : A sulfonyl group replaces the sulfanylmethyl group.
- Substituents : Lacks the 4-fluorophenyl moiety and additional fluorine at position 2.
Implications : - The sulfonyl group is strongly electron-withdrawing, making the compound more electrophilic than the target.
- Reduced halogenation decreases molecular weight and may lower environmental persistence .
Structural and Functional Data Table
Research Findings and Trends
- Electronic Effects: Fluorine and chlorine atoms in the target compound enhance electrophilic aromatic substitution resistance compared to non-halogenated analogs.
- Biological Relevance : Sulfanylmethyl groups (vs. sulfonyl/sulfonamide) may reduce metabolic oxidation rates, extending half-life in vivo .
- Environmental Impact : Higher halogen content correlates with increased environmental persistence, necessitating careful waste management .
Biological Activity
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a chlorinated and fluorinated benzene ring with a sulfanylmethyl substituent, suggests various interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H9ClF2S
Molecular Weight: 292.72 g/mol
IUPAC Name: this compound
The unique arrangement of substituents on the benzene ring influences the compound's reactivity and interaction with biological systems. The presence of both chlorine and fluorine atoms enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation: It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction: Similar compounds have demonstrated the ability to bind to DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds structurally similar to this compound. For instance, flavonoids with halogen substitutions have shown significant inhibitory effects against human non-small cell lung cancer (A549) cells. A study reported that halogenated flavonols exhibited IC50 values ranging from 0.46 μM to 6.34 μM, indicating potent anticancer properties . This suggests that the presence of halogens in the structure may enhance cytotoxic effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar sulfanylmethyl-substituted compounds have shown effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity Assessment
A comparative study evaluated several halogenated compounds against A549 cells. The results indicated that compounds with a sulfanylmethyl group significantly increased apoptosis via caspase-dependent pathways. The study concluded that structural modifications, such as adding fluorine or chlorine atoms, could enhance anticancer efficacy .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 6l | 0.46 | Apoptosis induction |
| 6k | 3.14 | Apoptosis induction |
| Control (5-FU) | 4.98 | Chemotherapeutic agent |
Study 2: Enzyme Interaction Analysis
Another research focused on enzyme inhibition by similar compounds revealed that halogenated derivatives could effectively inhibit key enzymes involved in cancer metabolism. This suggests that this compound might possess similar inhibitory properties, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
